(S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in medicinal chemistry and pharmaceutical research due to its unique structural properties. The compound consists of a cyclopentyl group attached to the beta-carbon of the amino acid, which imparts distinct steric and electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentyl derivative.
Amino Acid Formation: The cyclopentyl derivative is then converted into the corresponding amino acid through a series of reactions, including amination and protection-deprotection steps.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the carboxyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride
- (S)-3-Amino-3-phenylpropanoic acid hydrochloride
- (S)-3-Amino-3-methylpropanoic acid hydrochloride
Comparison: (S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(3S)-3-amino-3-cyclopentylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7(5-8(10)11)6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSECLDXLOZPJAE-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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